1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)-
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Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmaceutical and biological applications. This compound is part of the larger family of benzimidazoles, which are known for their wide range of biological activities, including anti-cancer, anti-microbial, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- typically involves the reaction of 1,2-phenylenediamine with aromatic aldehydes and 2-mercaptoacetic acid. One efficient method utilizes visible light irradiation in an aqueous ethanol medium at room temperature. This metal-free photochemical approach generates C–S and C–N bonds through radical intermediates, providing a cost-effective and environmentally friendly synthesis with high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to minimize environmental impact. This includes using renewable materials and safer reaction media instead of hazardous substances, thereby reducing cost, waste, and product degradation .
Chemical Reactions Analysis
Types of Reactions
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally benign solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- has numerous scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and anti-viral properties, making it a valuable tool for studying these effects.
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- involves allosteric inhibition of viral reverse transcriptase, which retards viral replication. This mechanism is particularly relevant in its anti-HIV activity, where it binds to a specific site on the reverse transcriptase enzyme, inhibiting its function and preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1-aryl-1H,3H-thiazolo(3,4-a)benzimidazole derivatives, such as:
- 1-(2,6-difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole
- 1-(2-chloro,6-fluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole
- 1-(2-chloro,5-nitrophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole
Uniqueness
What sets 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- apart is its specific substitution pattern, which can significantly influence its biological activity and reactivity. The presence of the nitrophenyl group, for example, may enhance its anti-viral properties compared to other derivatives .
Properties
CAS No. |
136994-98-4 |
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Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)11-5-3-4-10(8-11)15-17-13-7-2-1-6-12(13)16-14(17)9-21-15/h1-8,15H,9H2 |
InChI Key |
JPYOBZYHHWLYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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